Methyl 2-(2-chloroethoxy)acetate

Übersicht

Beschreibung

Methyl 2-(2-chloroethoxy)acetate is an organic compound with the molecular formula C5H9ClO3. It is a colorless to yellow liquid that is used in various chemical processes and research applications. The compound is known for its utility in organic synthesis and as an intermediate in the production of other chemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-(2-chloroethoxy)acetate can be synthesized through the reaction of 2-chloroethanol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process involves careful control of temperature, pressure, and reactant concentrations to ensure high purity and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(2-chloroethoxy)acetate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form 2-(2-chloroethoxy)acetic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic substitution: Products include substituted amines or thiols.

Hydrolysis: 2-(2-chloroethoxy)acetic acid.

Reduction: 2-(2-chloroethoxy)ethanol.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

Methyl 2-(2-chloroethoxy)acetate can be synthesized through several methods:

-

Nucleophilic Substitution Reaction :

- Reaction of 2-chloroethanol with methyl chloroacetate in the presence of a base (e.g., sodium hydroxide).

- The reaction typically occurs under reflux conditions, followed by purification through distillation.

-

Industrial Production :

- Continuous flow reactors may be utilized to optimize reaction conditions and improve yield.

- Careful control of temperature, pressure, and reactant concentrations is crucial for achieving high purity and efficiency.

Chemical Reactions

This compound undergoes various chemical transformations, including:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Hydrolysis : The ester group can be hydrolyzed to form 2-(2-chloroethoxy)acetic acid.

- Reduction : The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Organic Synthesis

This compound is primarily used as an intermediate in the synthesis of:

- Pharmaceuticals : It plays a role in developing various drug compounds due to its reactivity.

- Agrochemicals : Utilized in the production of pesticides and herbicides.

Biological Studies

The compound serves as a reagent in biological research to study:

- Enzyme Mechanisms : It aids in understanding metabolic pathways.

- Toxicological Assessments : Its toxicity profile has been investigated to assess environmental risks.

Industrial Applications

In industrial settings, this compound is employed as:

- A solvent for chemical reactions.

- An intermediate for producing specialty chemicals.

Toxicological Profile

This compound exhibits several toxicological effects:

- Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315).

- Chronic Effects : Limited data available; however, it is recommended to handle it with care due to its reactive nature.

Biodegradation Studies

Research indicates that specific bacterial strains can effectively degrade this compound, highlighting its environmental impact. For instance:

| Microorganism | Degradation Pathway | Reference |

|---|---|---|

| Xanthobacter sp. ENV481 | O-dealkylation via monooxygenase | |

| Various bacteria | Hydrolysis and oxidation |

Case Studies on Environmental Impact

Several case studies have explored the environmental implications of this compound:

-

Contaminated Sites Remediation :

- A study demonstrated the effectiveness of specific bacterial strains in bioremediation efforts to reduce concentrations of similar pollutants.

-

Human Health Risk Assessment :

- Assessments indicated potential risks associated with chlorinated compounds through consumption of contaminated aquatic life, although direct studies on this compound were limited.

Wirkmechanismus

The mechanism of action of methyl 2-(2-chloroethoxy)acetate involves its reactivity as an ester and a chloroalkane. The ester group can undergo hydrolysis or reduction, while the chloroalkane moiety can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of suitable catalysts or reagents, leading to the formation of various products depending on the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 2-(2-chloroethoxy)acetate: Similar structure but with an ethyl ester group instead of a methyl ester.

2-(2-Chloroethoxy)acetic acid: The hydrolyzed form of methyl 2-(2-chloroethoxy)acetate.

2-(2-Chloroethoxy)ethanol: The reduced form of this compound.

Uniqueness

This compound is unique due to its dual functionality as an ester and a chloroalkane, allowing it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and industrial applications .

Biologische Aktivität

Methyl 2-(2-chloroethoxy)acetate (CAS No. 83881-47-4) is an organic compound belonging to the acetate ester family. Its unique structure, featuring a chloroethoxy group, contributes to its potential biological activities and applications in various fields, including organic synthesis and materials science. This article explores the biological activity of this compound, focusing on its toxicity, biodegradation, and potential applications.

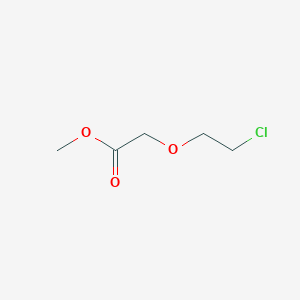

- Molecular Formula : CHClO

- Molecular Weight : 152.6 g/mol

- Chemical Structure :

Chemical Structure

Toxicological Profile

This compound exhibits several toxicological effects that are important for its handling and application:

- Acute Toxicity : It is classified as harmful if swallowed (H302) and causes skin irritation (H315) .

- Chronic Effects : The compound has not been extensively studied for chronic effects; however, it is essential to handle it with care due to its reactivity.

Biodegradation Studies

Biodegradation of this compound has been a subject of interest due to its potential environmental impact. Studies indicate that this compound can be degraded by specific bacterial strains. For instance, research has shown that Xanthobacter sp. strain ENV481 can effectively degrade ether-containing pollutants, which may include compounds similar to this compound .

Table 1: Biodegradation Pathways

| Microorganism | Degradation Pathway | Reference |

|---|---|---|

| Xanthobacter sp. ENV481 | O-dealkylation via monooxygenase | |

| Various bacteria | Hydrolysis and oxidation |

Case Studies on Environmental Impact

Several case studies have investigated the environmental impact of compounds related to this compound:

-

Contaminated Sites Remediation : A study on the bioremediation of contaminated groundwater highlighted the effectiveness of specific bacterial strains in reducing concentrations of pollutants similar to this compound .

- Findings : Reduction in contaminant levels was significant, demonstrating the potential for bioremediation strategies in managing environmental pollutants.

- Human Health Risk Assessment : A baseline human health risk assessment indicated that exposure to chlorinated compounds could pose risks through consumption of contaminated fish and crabs . While this compound was not directly studied, its structural relatives were included in the assessment.

Applications in Organic Synthesis

This compound's unique structure allows it to participate in various chemical reactions:

- Nucleophilic Reactions : The chloroethoxy group enhances reactivity towards nucleophiles, making it useful in synthetic organic chemistry.

- Potential Use in Pharmaceuticals : The compound may be explored for novel applications in drug development due to its chemical properties and biological activity .

Eigenschaften

IUPAC Name |

methyl 2-(2-chloroethoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-8-5(7)4-9-3-2-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFIZBYHUOHTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571701 | |

| Record name | Methyl (2-chloroethoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83881-47-4 | |

| Record name | Methyl 2-(2-chloroethoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83881-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2-chloroethoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.